molecular formula C6HF4NO2 B133510 2,3,4,5-Tetrafluoronitrobenzene CAS No. 5580-79-0

2,3,4,5-Tetrafluoronitrobenzene

Cat. No. B133510
CAS RN: 5580-79-0
M. Wt: 195.07 g/mol
InChI Key: MKMDVNZEIQDZEP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoronitrobenzene is a chemical compound that is part of the polyhalogenonitrobenzenes family. It is characterized by the presence of four fluorine atoms and a nitro group attached to a benzene ring. This structure is significant in the field of organic chemistry due to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related tetrafluorobenzene derivatives has been explored in various studies. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Additionally, 2,3,4,5-tetrafluorophenyllithium, a key intermediate in the synthesis of tetrafluorobenzene derivatives, was prepared by lithiation of 1,2,3,4-tetrafluorobenzene with n-butyllithium . These methods demonstrate the utility of organolithium intermediates in the synthesis of complex fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of tetrafluorobenzene derivatives has been studied using various techniques. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with significant C–H⋯F–C hydrogen bonding and short F⋯F separations . The gas-phase molecular structure of 1,2,4,5-tetrafluorobenzene was determined by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry .

Chemical Reactions Analysis

Tetrafluorobenzene derivatives undergo a variety of chemical reactions. The reactivity of 3,4,5,6-tetrafluoro-1,2-dehydrobenzene with 1,2,4-triazines was investigated, leading to the formation of azine ring transformation products . Furthermore, the preparation of 2,3,4,5-tetrafluoro-6-nitroaniline was optimized, which could be converted to 1,2,3,4-tetrafluoro-5,6-dinitrobenzene and used as an intermediate for synthesizing tetrafluorobenzheterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorobenzene derivatives are influenced by the presence of fluorine atoms and other substituents on the benzene ring. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution within the molecule, which can be observed in spectroscopic methods such as 19F NMR . The steric hindrance introduced by bulky substituents also plays a role in the properties and reactivity of these compounds .

Scientific Research Applications

Chemical Reactions and Mechanisms

2,3,4,5-Tetrafluoronitrobenzene has been studied for its reactions with various bases and nucleophiles. For instance, Gierczyk et al. (2003) investigated its reactions with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in acetonitrile, revealing the formation of ortho- and para-substituted nitro-compounds. The kinetics of these reactions were found to be independent of the substrates, with the rate-determining step being the hydrolysis of one ring of the MTBD molecule (Gierczyk et al., 2003). Similarly, Schroeder et al. (1999) explored its reactions with tetramethylguanidine, leading to the formation of ortho and para substituted isomers (Schroeder et al., 1999).

Structural and Spectroscopic Analysis

The molecular structure of compounds similar to 2,3,4,5-Tetrafluoronitrobenzene, like 1,2,3,5-tetrafluorobenzene, has been analyzed. Thakur et al. (2010) compared the crystal structures of various polyfluoro-substituted benzenes, highlighting the significance of weak intermolecular interactions in the crystal packing of non-polar compounds (Thakur et al., 2010).

Organometallic Chemistry Applications

Tamborski et al. (1969) described the lithiation of 1,2,3,4-tetrafluorobenzene to yield 2,3,4,5-tetrafluorophenyllithium, a compound closely related to 2,3,4,5-Tetrafluoronitrobenzene, demonstrating the utility of this organolithium intermediate in synthesis (Tamborski & Soloski, 1969).

Photocatalysis and Electron Transfer

Bloom et al. (2014) discussed the photocatalyzed oxidation of benzylic compounds in the presence of Selectfluor, indicating the formation of intermediate radical cations. This study contributes to understanding the electron transfer processes in reactions involving compounds like 2,3,4,5-Tetrafluoronitrobenzene (Bloom et al., 2014).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated organic compounds, such as 2,3,4,5-Tetrafluoronitrobenzene, is critical in pharmaceuticals and other industries. For example, the work of Deng et al. (2016) on the synthesis of 2,4,5-trifluorobromobenzene using a microreactor shows the efficiency and practicality of synthesizing fluorinated intermediates (Deng et al., 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2,3,4-tetrafluoro-5-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMDVNZEIQDZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204386
Record name 2,3,4,5-Tetrafluoronitrobenzene
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Molecular Weight

195.07 g/mol
Source PubChem
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Product Name

2,3,4,5-Tetrafluoronitrobenzene

CAS RN

5580-79-0
Record name 1,2,3,4-Tetrafluoro-5-nitrobenzene
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Record name 2,3,4,5-Tetrafluoronitrobenzene
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Record name 2,3,4,5-Tetrafluoronitrobenzene
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Record name 2,3,4,5-tetrafluoronitrobenzene
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Record name 2,3,4,5-TETRAFLUORONITROBENZENE
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Synthesis routes and methods

Procedure details

To one liter of concentrated sulfuric acid was added, at 5° C., 100 ml of 1,2,3,4-tetrafluorobenzene. Then a mixture of 100 ml of 70% nitric acid premixed with 200 ml of concentrated sulfuric acid at 0° C. was slowly added. The reaction was stirred at 0° C. for one hour, and then one hour at 25° C. The mixture was poured over ice and extracted with dichloromethane, which was dried and concentrated to give 120 g of a thick residue which was one spot thin layer chromatography. This product was used for the next step without purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
B Gierczyk, K Eitner, G Schroeder, P Przybylski… - Journal of molecular …, 2003 - Elsevier
Products of the reactions between three fluorinated nitrobenzenes (2,3,4,6-tetrafluoronitrobenzene, mNF4; 2,3,4,5-tetrafluoronitrobenzene, oNF4; pentafluoronitro-benzene, NF5) and 7-…
Number of citations: 3 www.sciencedirect.com
G Schroeder, K Eitner, B Gierczyk, B Rózalski… - Journal of molecular …, 1999 - Elsevier
Reaction of fluoronitrobenzenes with tetramethylguanidine in acetonitrile - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View …
Number of citations: 2 www.sciencedirect.com
HB Albrecht, GB Deacon - Journal of Organometallic Chemistry, 1973 - Elsevier
The tetrafluorophenylmercuric trifluoroacetates, RHgO 2 CCF 3 (R = o-HC 6 F 4 , m-HC 6 F 4 , p-MeOC 6 F 4 , or o-O 2 NC 6 F 4 ), and the dimercurated tetrafluorobenzenes o-(CF 3 CO …
Number of citations: 3 www.sciencedirect.com
PL Coe, E Milner, JC Tatlow, RT Wragg - Tetrahedron, 1972 - Elsevier
Thioureas react with activated arylfluoroides to give the corresponding diaryl sulphides. Octafluorotoluene, pentafluoronitrobenzene and 2,3,4,5-tetrafluoronitrobenzene afforded diaryl …
Number of citations: 10 www.sciencedirect.com
B Gierczyk, K Eitner, G Schroeder… - Polish Journal of …, 2003 - infona.pl
Products of the reaction between three fluorinated nitrobenzenes (2,3,4,6-tetrafluoronitrobenzene, mNF4; 2,3,4,5-tetrafluoronitrobenzene, oNF4; pentafluoronitro-benzene, NF5) and 1,5,…
Number of citations: 3 www.infona.pl
CP Andrieux, A Batlle, M Espin, I Gallardo, Z Jiang… - Tetrahedron, 1994 - Elsevier
Coupling processes with loss of one halogen atom per ring are observed when heavily substituted polyhalogenonitrobenzenes (polyfluoro- and polychloro-) are electrochemically …
Number of citations: 21 www.sciencedirect.com
M Niat, J Marquet, I Gallardo, M Cervera, M Mir - Tetrahedron Letters, 1994 - Elsevier
The nucleophilic aromatic substitution reactions of pentafluoronitrobenzene (PFNB) and 2,3,4,5-tetrafluoronitrobenzene with methanol are both reductively activated. However, the first …
Number of citations: 5 www.sciencedirect.com
J Duncan, JW Pavlik - Bulletin of the World Health Organization, 1970 - ncbi.nlm.nih.gov
Materials and methods The chemicals have been screened against Biom-phalaria glabrata, the intermediate host of Schisto-soma mansoni. The snails used had a shell diameter of …
Number of citations: 10 www.ncbi.nlm.nih.gov
MR Cargill, G Sandford, AJ Tadeusiak… - The Journal of …, 2010 - ACS Publications
Highly fluorinated nitrobenzene derivatives are suitable substrates for palladium-catalyzed C−F bond arylation using readily available palladium catalysts under both conventional …
Number of citations: 90 pubs.acs.org
P Fiedorow, R Frański, B Gierczyk… - International Journal of …, 2005 - Elsevier
The electron ionization (EI) induced mass spectrometric fragmentation pathways of the titled compounds were studied by electron ionization mass spectrometry. It was found that in the …
Number of citations: 4 www.sciencedirect.com

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